3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine
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Overview
Description
3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is a complex organic compound that features a quinoline core substituted with methyl groups and a pyridin-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 3,7-dimethylquinoline with pyridin-2-ylmethylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of toluene as a solvent and iodine (I2) as a catalyst can promote the cleavage of C–C bonds, leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents. The compound’s ability to interact with biological molecules, such as proteins and nucleic acids, underlies its potential medicinal applications .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)quinolin-2-amine: Lacks the methyl groups at positions 3 and 7.
3,7-dimethylquinoline: Lacks the pyridin-2-ylmethylamine moiety.
N-(quinolin-2-ylmethyl)pyridin-2-amine: Similar structure but with different substitution patterns.
Uniqueness
3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is unique due to the presence of both the quinoline and pyridine moieties, along with the specific methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-6-7-14-10-13(2)17(20-16(14)9-12)19-11-15-5-3-4-8-18-15/h3-10H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZLLHCYYRWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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